The compound is sourced from various chemical databases, including PubChem, where it is cataloged under the identifier 1654772-46-9. It is classified within the broader category of organic acids, with specific relevance in drug development due to its structural characteristics that enhance biological activity.
The synthesis of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid typically involves several key steps:
Key parameters in these reactions include temperature control, reaction time, and pH adjustments to optimize yields and purity .
The molecular structure of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid can be described as follows:
The compound's structural formula can be represented as:
This structure indicates multiple points of potential reactivity and interaction with biological targets .
The chemical reactivity of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid can be characterized by several types of reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or facilitate its synthesis .
The mechanism of action for 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid involves several biochemical pathways:
Computational tools can predict its pharmacological effects based on structure-activity relationships, suggesting potential anti-inflammatory and analgesic properties .
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid has several scientific applications:
This compound is systematically named as 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, reflecting its core structural components: a phenyl ring substituted at the meta position with a propanoic acid chain and a tert-butoxycarbonylamino (Boc) group. The Boc group, [(2-methylpropan-2-yl)oxycarbonyl], serves as a key protecting group for amines in synthetic organic chemistry [5]. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.34 g/mol .
Table 1: Nomenclature Systems
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Synonyms | 3-(3-(tert-Butoxycarbonylamino)phenyl)propionic acid; Boc-3-aminophenylpropanoic acid |
SMILES | O=C(O)CCC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Canonical Identifier | InChIKey=DNXONWHJJNOKEU-UHFFFAOYSA-N |
The structure features a propanoic acid chain (‑CH₂‑CH₂‑COOH) attached to the phenyl ring, with the Boc group (-NH‑C(=O)‑O‑tBu) bonded to the phenyl ring’s meta position. The Boc group sterically shields the amine functionality due to the bulky tert-butyl moiety [5] [6]. Crystallographic data indicates a melting point of 82°C, consistent with analogous Boc-protected arylpropanoic acids .
Table 2: Key Structural and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁NO₅ |
Molecular Weight | 295.34 g/mol |
Melting Point | 82°C |
Protection Group | tert-Butoxycarbonyl (Boc) |
Functional Groups | Carboxylic acid, Protected Aromatic Amine |
The compound emerged indirectly through advancements in tert-butyloxycarbonyl (Boc) chemistry pioneered by Carpino and colleagues in the 1950s–1960s. The Boc group’s stability under basic conditions and selective deprotection with acids (e.g., trifluoroacetic acid) made it ideal for peptide synthesis [5] [6]. Its application expanded to aryl amines by the late 1980s, driven by demand for protected intermediates in drug discovery [4].
Early synthetic routes involved reacting 3-aminophenylpropanoic acid with di-tert-butyl dicarbonate [(Boc)₂O], typically in solvents like tetrahydrofuran or dichloromethane. By the mid-2000s, optimized protocols achieved yields >95% using catalysts such as dimethylaminopyridine [4] [6]. The compound’s first commercial availability (e.g., CAS 64263-83-8 analogs) dates to the 1990s, coinciding with automated synthesis of Boc-protected building blocks [4] [5].
Synthetic Building Block
This compound is a versatile precursor due to:
Medicinal Chemistry Applications
Table 3: Pharmacological Targets of Structural Analogs
Target | Biological Activity | Therapeutic Area |
---|---|---|
PTP1B | Competitive inhibition (Kᵢ = 40 nM) | Type 2 Diabetes |
Cytochrome P450 3A4 | Non-competitive inhibition (IC₅₀ = 12 µM) | Drug Metabolism Modulation |
Kinase Domains | Allosteric modulation | Oncology |
Industrial Scale Synthesis
Modern production employs continuous-flow reactors with parameters optimized for Boc protection:
The compound exemplifies the strategic use of protecting groups in designing complex bioactive molecules, bridging synthetic innovation with therapeutic discovery [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: